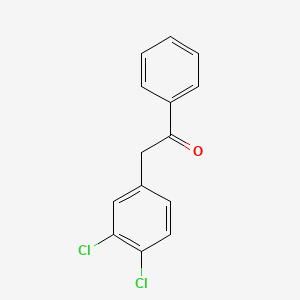

2-(3,4-Dichlorophenyl)-1-phenylethanone

货号:

B8740615

分子量:

265.1 g/mol

InChI 键:

IQJKRIZYDXLSJL-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-(3,4-Dichlorophenyl)-1-phenylethanone is a diaryl ketone featuring a phenyl group and a 3,4-dichlorophenyl moiety linked via an ethanone bridge. The 3,4-dichloro substitution pattern enhances its lipophilicity and electronic properties, influencing interactions with biological targets such as enzymes or receptors .

属性

分子式 |

C14H10Cl2O |

|---|---|

分子量 |

265.1 g/mol |

IUPAC 名称 |

2-(3,4-dichlorophenyl)-1-phenylethanone |

InChI |

InChI=1S/C14H10Cl2O/c15-12-7-6-10(8-13(12)16)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |

InChI 键 |

IQJKRIZYDXLSJL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogues

Positional Isomers and Halogen Substitution

2-(4-Chlorophenyl)-1-phenylethanone (Compound 20)

- Structure : Differs by a single chlorine at the 4-position of the phenyl ring (vs. 3,4-dichloro).

- Synthesis: Prepared via nucleophilic substitution of α-bromoacetophenone with 4-chlorophenol under basic conditions .

- Properties :

- Activity : Reduced antifungal potency compared to 3,4-dichloro derivatives, highlighting the importance of dual halogenation for bioactivity .

2-(2,4-Dichlorophenyl)-1-phenylethanone

- Structure : Dichloro substituents at 2,4-positions.

- Reactivity : Used as a precursor in synthesizing ERK inhibitors, where chlorine positions dictate reaction pathways with heterocycles like imidazole .

- Impact : The 2,4-dichloro configuration may sterically hinder interactions compared to 3,4-substitution, altering biological target engagement.

Halogen Replacement: Bromine vs. Chlorine

- 2-(2,4-Dibromophenyl)-1-phenylethanone: Activity: Replacement of chlorine with bromine in antifungal triazole derivatives reduces potency, likely due to increased steric bulk and altered electronic effects . Electronic Effects: Bromine’s lower electronegativity (vs.

Functional Group Modifications

Sulfonyl and Methanesulfonyl Derivatives

- 1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone (C₁₄H₁₀Cl₂O₃S): Structure: Sulfonyl group replaces the ketone’s methylene bridge. Properties: Higher molecular weight (329.2 g/mol) and polarity compared to the parent ketone. Sulfonyl groups enhance metabolic stability but may reduce membrane permeability .

- 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone: Applications: Methanesulfonyl groups improve solubility in polar solvents, useful in pharmaceutical formulations .

Trifluoroethanone Analogues

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Structure: Trifluoromethyl group replaces the phenyl-ethanone moiety. Impact: The CF₃ group increases electronegativity and lipophilicity, enhancing resistance to oxidative metabolism. However, synthetic complexity rises due to fluorine’s reactivity .

Heterocyclic Derivatives

- 2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: Structure: Incorporates a triazole ring and methoxy group. Activity: Triazole rings enable hydrogen bonding, improving target affinity. However, methoxy substitution reduces antifungal efficacy compared to chloro groups .

- (1E)-1-Phenylethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone: Structure: Thiazole ring introduces nitrogen and sulfur atoms.

Ether and Phenoxy Derivatives

- 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone: Structure: Phenoxy group adds an ether linkage. Impact: Increased hydrophobicity and resistance to hydrolysis compared to non-ether analogues, extending half-life in biological systems .

Comparative Data Table

Key Findings and Implications

- Halogen Position: 3,4-Dichloro substitution optimizes bioactivity compared to mono- or 2,4-dichloro isomers .

- Electron-Withdrawing Groups : Chlorine and sulfonyl groups enhance target binding and stability, whereas methoxy or bromine substitutions reduce potency .

- Structural Complexity : Heterocycles (triazole, thiazole) improve binding via hydrogen bonding but may require tailored synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。